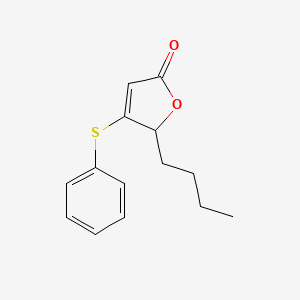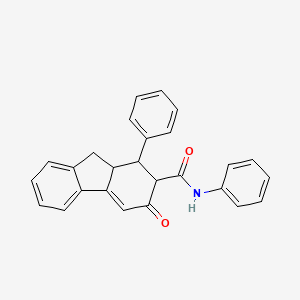
3-Oxo-N,1-diphenyl-2,3,9,9A-tetrahydro-1H-fluorene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-N,1-diphenyl-2,3,9,9A-tetrahydro-1H-fluorene-2-carboxamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a fluorene backbone, which is a polycyclic aromatic hydrocarbon, and is substituted with a carboxamide group and a diphenyl group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-N,1-diphenyl-2,3,9,9A-tetrahydro-1H-fluorene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the fluorene backbone: This can be achieved through the cyclization of biphenyl derivatives under acidic conditions.
Introduction of the carboxamide group: This step involves the reaction of the fluorene derivative with an appropriate amine, such as diphenylamine, in the presence of a coupling reagent like carbodiimide.
Oxidation: The final step involves the oxidation of the intermediate compound to introduce the oxo group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxo-N,1-diphenyl-2,3,9,9A-tetrahydro-1H-fluorene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, resulting in a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
3-Oxo-N,1-diphenyl-2,3,9,9A-tetrahydro-1H-fluorene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Oxo-N,1-diphenyl-2,3,9,9A-tetrahydro-1H-fluorene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorene derivatives: Compounds with similar fluorene backbones but different substituents.
Carboxamides: Compounds with carboxamide functional groups but different aromatic or aliphatic backbones.
Diphenyl derivatives: Compounds with diphenyl groups attached to various backbones.
Uniqueness
3-Oxo-N,1-diphenyl-2,3,9,9A-tetrahydro-1H-fluorene-2-carboxamide is unique due to the combination of its fluorene backbone, carboxamide group, and diphenyl substituents This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds
Eigenschaften
CAS-Nummer |
117836-69-8 |
|---|---|
Molekularformel |
C26H21NO2 |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
3-oxo-N,1-diphenyl-1,2,9,9a-tetrahydrofluorene-2-carboxamide |
InChI |
InChI=1S/C26H21NO2/c28-23-16-21-20-14-8-7-11-18(20)15-22(21)24(17-9-3-1-4-10-17)25(23)26(29)27-19-12-5-2-6-13-19/h1-14,16,22,24-25H,15H2,(H,27,29) |
InChI-Schlüssel |
CYLDRVJBXRVIDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C(C(=O)C=C2C3=CC=CC=C31)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


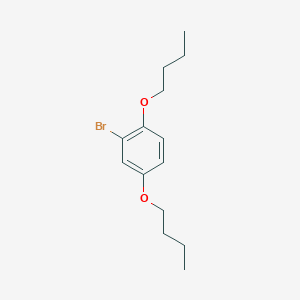

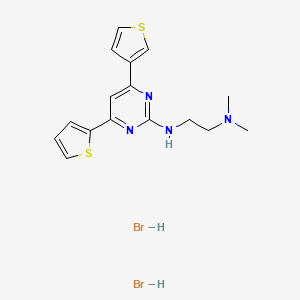
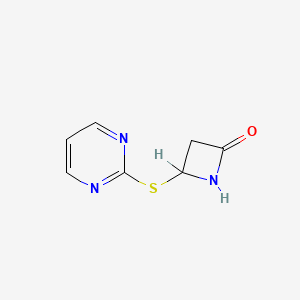
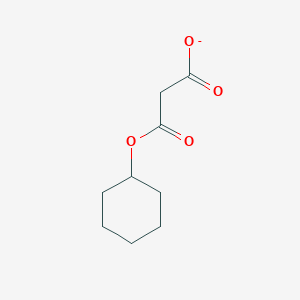
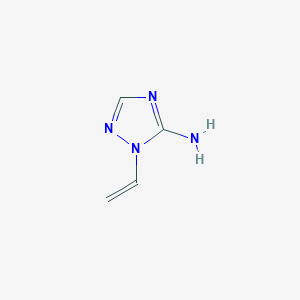

![2-[(Methylsulfanyl)methoxy]aniline](/img/structure/B14299542.png)

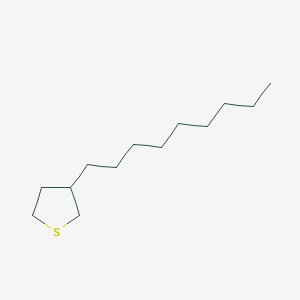
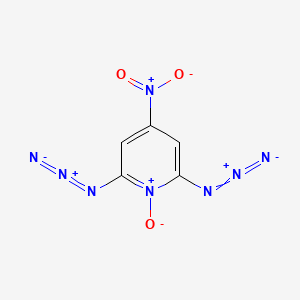
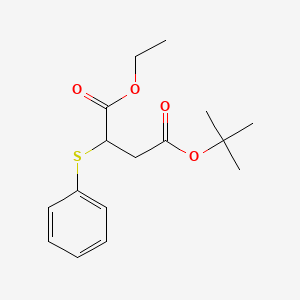
![Phenol, 4-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-2-methoxy-](/img/structure/B14299588.png)
